4-Nitro-1-(3-nitrophenyl)benzimidazole
Description
4-Nitro-1-(3-nitrophenyl)benzimidazole is a benzimidazole derivative featuring two nitro groups: one at the 4-position of the benzimidazole core and another at the 3-position of the attached phenyl ring. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their structural resemblance to nucleotides, enabling interactions with biopolymers like enzymes and receptors . This compound’s dual nitro substitution introduces strong electron-withdrawing effects, influencing its electronic properties, solubility, and biological activity.
Properties
CAS No. |
159724-52-4 |
|---|---|
Molecular Formula |
C13H8N4O4 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
4-nitro-1-(3-nitrophenyl)benzimidazole |
InChI |
InChI=1S/C13H8N4O4/c18-16(19)10-4-1-3-9(7-10)15-8-14-13-11(15)5-2-6-12(13)17(20)21/h1-8H |
InChI Key |
HWVUCDKDDOPDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC3=C2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical and ADMET Properties
All benzimidazole derivatives, including this compound, comply with Lipinski’s rule of five, ensuring drug-like solubility and permeability .
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